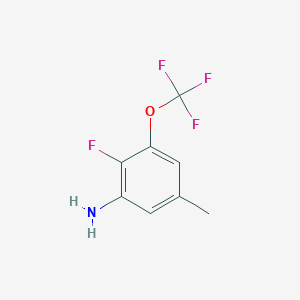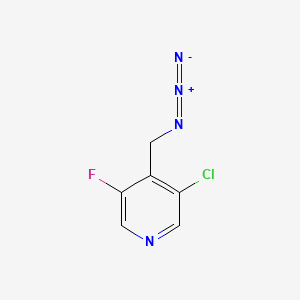
4-(Azidomethyl)-3-chloro-5-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azidomethyl)-3-chloro-5-fluoropyridine is a chemical compound that belongs to the class of azido-substituted pyridines. This compound is characterized by the presence of an azidomethyl group (-CH2N3) attached to the fourth position of the pyridine ring, along with chlorine and fluorine atoms at the third and fifth positions, respectively. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-3-chloro-5-fluoropyridine typically involves the introduction of the azido group into a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-(Chloromethyl)-3-chloro-5-fluoropyridine, is reacted with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product. Additionally, safety measures are crucial due to the potential hazards associated with azide compounds.
化学反应分析
Types of Reactions
4-(Azidomethyl)-3-chloro-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkynes, room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 4-(Aminomethyl)-3-chloro-5-fluoropyridine.
科学研究应用
4-(Azidomethyl)-3-chloro-5-fluoropyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(Azidomethyl)-3-chloro-5-fluoropyridine is primarily related to the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, providing a versatile functional group for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
相似化合物的比较
Similar Compounds
4-(Azidomethyl)-3-chloropyridine: Lacks the fluorine atom at the fifth position.
4-(Azidomethyl)-5-fluoropyridine: Lacks the chlorine atom at the third position.
4-(Azidomethyl)-3,5-dichloropyridine: Contains an additional chlorine atom at the fifth position instead of fluorine.
Uniqueness
4-(Azidomethyl)-3-chloro-5-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these substituents can also affect the compound’s physical and chemical properties, making it distinct from other azido-substituted pyridines.
属性
分子式 |
C6H4ClFN4 |
|---|---|
分子量 |
186.57 g/mol |
IUPAC 名称 |
4-(azidomethyl)-3-chloro-5-fluoropyridine |
InChI |
InChI=1S/C6H4ClFN4/c7-5-2-10-3-6(8)4(5)1-11-12-9/h2-3H,1H2 |
InChI 键 |
QGDIKCTZLUERRR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)Cl)CN=[N+]=[N-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



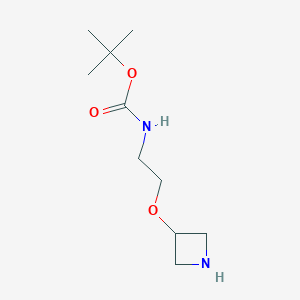

![Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)
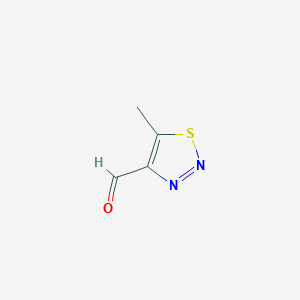
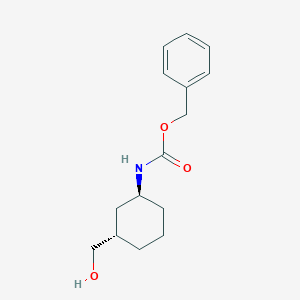
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
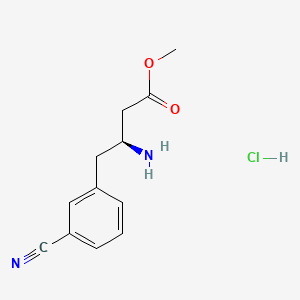
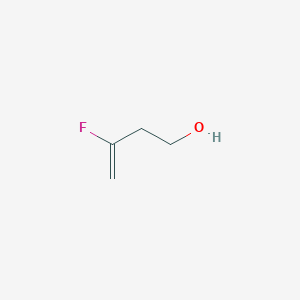
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
